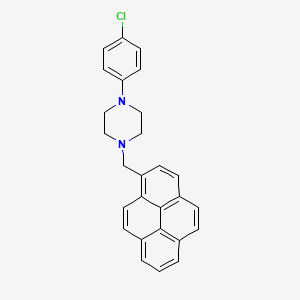
1-(4-chlorophenyl)-4-(1-pyrenylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-4-(1-pyrenylmethyl)piperazine is a compound that belongs to the class of piperazine derivatives. It is widely used in scientific research for its unique chemical properties and potential applications in the field of medicine.
Mechanism of Action
The exact mechanism of action of 1-(4-chlorophenyl)-4-(1-pyrenylmethyl)piperazine is not fully understood. However, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(1-pyrenylmethyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to reduce the production of reactive oxygen species in the brain. It has also been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-chlorophenyl)-4-(1-pyrenylmethyl)piperazine in lab experiments is its unique chemical properties, which make it a useful tool for studying the mechanisms of cancer cell proliferation and neurodegeneration. However, there are also some limitations to its use. For example, it may be toxic to certain cell types at high concentrations, and its effects may be influenced by other factors such as pH and temperature.
Future Directions
There are several future directions for research on 1-(4-chlorophenyl)-4-(1-pyrenylmethyl)piperazine. One area of interest is the development of new synthetic methods for producing the compound more efficiently and at a lower cost. Another area of interest is the investigation of its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on different cell types and physiological systems.
Synthesis Methods
The synthesis of 1-(4-chlorophenyl)-4-(1-pyrenylmethyl)piperazine involves the reaction of 1-(4-chlorophenyl)piperazine with 1-pyrenemethylchloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of 60-80°C for several hours. The resulting product is then purified by column chromatography to obtain pure 1-(4-chlorophenyl)-4-(1-pyrenylmethyl)piperazine.
Scientific Research Applications
1-(4-chlorophenyl)-4-(1-pyrenylmethyl)piperazine has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and is being investigated as a potential drug candidate for the treatment of various types of cancer. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
properties
IUPAC Name |
1-(4-chlorophenyl)-4-(pyren-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2/c28-23-9-11-24(12-10-23)30-16-14-29(15-17-30)18-22-7-6-21-5-4-19-2-1-3-20-8-13-25(22)27(21)26(19)20/h1-13H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZZGNLDVPOUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(pyren-1-ylmethyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5113279.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5113289.png)
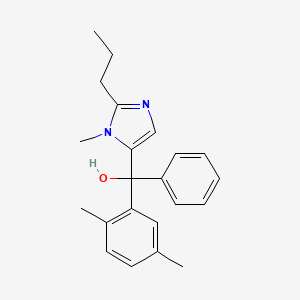
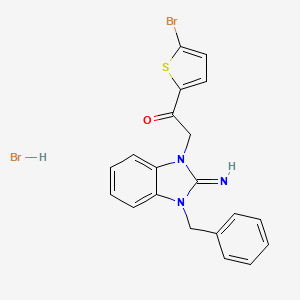
![N-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-thiophenesulfonamide](/img/structure/B5113317.png)
![1-(3-chlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5113326.png)
![1-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5113340.png)
![2-[(3,4-dimethoxybenzoyl)amino]-N-1-naphthyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5113348.png)
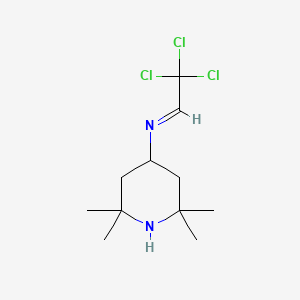
![N~1~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)glycinamide](/img/structure/B5113355.png)
![N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5113361.png)
![3-[4-(benzyloxy)-3,5-dichlorophenyl]-N-(2-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5113368.png)
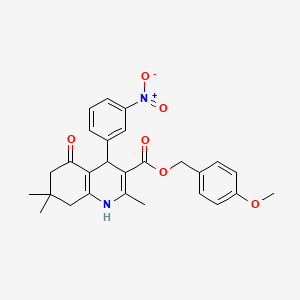
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-propylpiperazine](/img/structure/B5113382.png)